

GNE-1858: A Technical Guide for Immuno-Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GNE-1858	
Cat. No.:	B8104000	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-1858 is a potent and selective, ATP-competitive inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation. By targeting HPK1, **GNE-1858** has the potential to enhance anti-tumor immunity, making it a valuable tool for immuno-oncology research. This technical guide provides a comprehensive overview of **GNE-1858**, including its mechanism of action, key quantitative data, detailed experimental protocols, and the signaling pathways it modulates. This document is intended to serve as a resource for researchers investigating the therapeutic potential of HPK1 inhibition in cancer.

Introduction to HPK1 in Immuno-Oncology

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells, including T-cells, B-cells, and dendritic cells (DCs)[1]. HPK1 functions as a crucial negative feedback regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key downstream adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76)[2]. This phosphorylation event leads to the attenuation of T-cell activation, proliferation, and effector functions[1].



Genetic inactivation or pharmacological inhibition of HPK1 has been shown to enhance T-cell-mediated anti-tumor immunity in preclinical models, making it an attractive therapeutic target in immuno-oncology[1][2][3]. Inhibition of HPK1 can lead to increased cytokine production, enhanced T-cell proliferation, and potentially overcome immune suppression within the tumor microenvironment.

GNE-1858: A Potent HPK1 Inhibitor

GNE-1858 is a small molecule inhibitor that potently and selectively targets the kinase activity of HPK1 in an ATP-competitive manner[1]. Its high affinity and specificity make it a valuable chemical probe for elucidating the biological functions of HPK1 and for preclinical assessment of HPK1 inhibition as a therapeutic strategy.

Quantitative Data

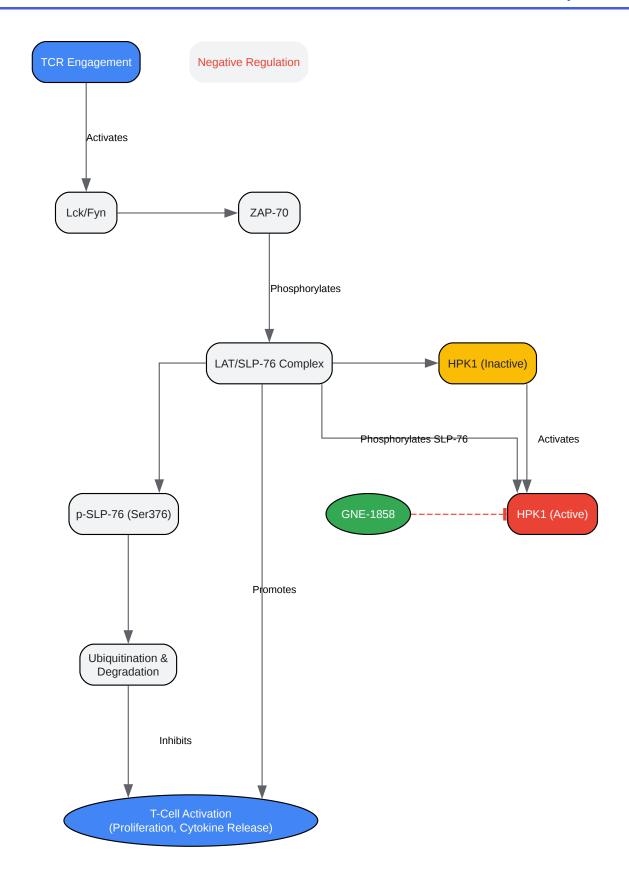
The inhibitory activity of **GNE-1858** against HPK1 has been characterized in biochemical assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for **GNE-1858** against wild-type and mutant forms of HPK1.

Target	IC50 (nM)	Assay Type	Reference
HPK1 (Wild-Type)	1.9	SLP-76 Phosphorylation Assay	[1]
HPK1-TSEE (Active Mimetic)	1.9	SLP-76 Phosphorylation Assay	[1]
HPK1-SA	4.5	SLP-76 Phosphorylation Assay	[1]

Mechanism of Action and Signaling Pathway

GNE-1858 exerts its effects by directly binding to the ATP-binding pocket of the HPK1 kinase domain, thereby preventing the phosphorylation of its downstream substrates. The primary and most well-characterized substrate of HPK1 in the context of T-cell signaling is SLP-76.





Click to download full resolution via product page

Figure 1: HPK1 Signaling Pathway and Inhibition by GNE-1858.



As depicted in Figure 1, TCR engagement leads to the formation of the LAT/SLP-76 signalosome, which recruits and activates HPK1. Activated HPK1 then phosphorylates SLP-76 at serine 376. This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the subsequent ubiquitination and degradation of SLP-76, thereby dampening the T-cell activation signal. **GNE-1858** blocks the kinase activity of HPK1, preventing the phosphorylation of SLP-76 and thus sustaining the T-cell activation signal.

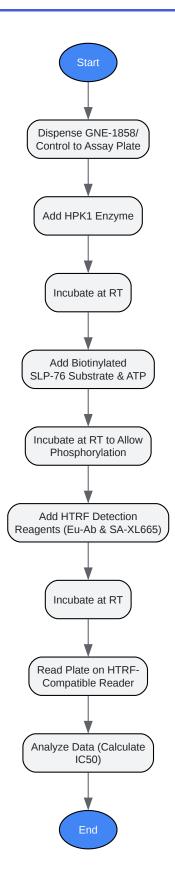
Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of **GNE-1858**.

Biochemical HPK1 Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the direct inhibitory effect of GNE-1858 on HPK1 kinase activity.





Click to download full resolution via product page

Figure 2: Workflow for a typical HPK1 HTRF Assay.



Materials:

- Recombinant human HPK1 enzyme
- Biotinylated SLP-76 peptide substrate
- ATP
- GNE-1858
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- HTRF Detection Reagents:
 - Europium-labeled anti-phospho-SLP-76 (Ser376) antibody
 - Streptavidin-XL665
- 384-well low-volume white microplates
- · HTRF-compatible plate reader

Methodology:

- Prepare serial dilutions of GNE-1858 in DMSO, and then dilute in assay buffer.
- Dispense the diluted **GNE-1858** or control (DMSO) into the wells of a 384-well plate.
- Add the HPK1 enzyme to each well and incubate for 15-30 minutes at room temperature.
- Initiate the kinase reaction by adding a mixture of the biotinylated SLP-76 substrate and ATP.
- Incubate the reaction for 60-120 minutes at room temperature.
- Stop the reaction by adding the HTRF detection reagents (Europium-labeled anti-phospho-SLP-76 antibody and Streptavidin-XL665) in a detection buffer containing EDTA.
- Incubate for 60 minutes at room temperature to allow for antibody binding.

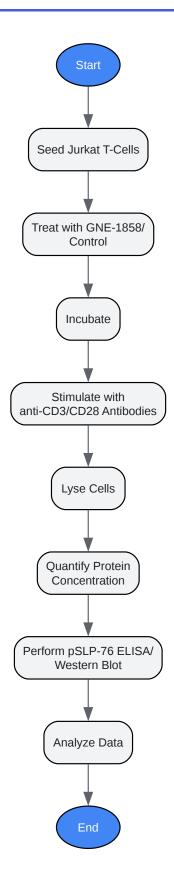


- Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm (Europium) and 665 nm (XL665).
- Calculate the HTRF ratio (665 nm / 620 nm) and plot the results against the inhibitor concentration to determine the IC50 value.

Cellular Phospho-SLP-76 (Ser376) Assay

This assay measures the ability of **GNE-1858** to inhibit HPK1 activity in a cellular context.





Click to download full resolution via product page

Figure 3: Workflow for a Cellular pSLP-76 Assay.



Materials:

- Jurkat T-cells (or other suitable T-cell line)
- RPMI-1640 medium supplemented with 10% FBS
- GNE-1858
- Anti-CD3 and anti-CD28 antibodies for stimulation
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- pSLP-76 (Ser376) and total SLP-76 antibodies
- ELISA kit for pSLP-76 or reagents for Western blotting
- 96-well cell culture plates

Methodology:

- Seed Jurkat T-cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.
- Treat the cells with various concentrations of GNE-1858 or vehicle control (DMSO) and incubate for 1-2 hours.
- Stimulate the cells with anti-CD3/CD28 antibodies for 15-30 minutes at 37°C to induce TCR signaling and HPK1 activation.
- Lyse the cells by adding cell lysis buffer directly to the wells.
- Quantify the protein concentration of the cell lysates.
- Analyze the levels of phosphorylated SLP-76 (Ser376) and total SLP-76 using a specific ELISA kit or by Western blotting.
- Normalize the pSLP-76 signal to the total SLP-76 signal and plot the results against the inhibitor concentration to determine the cellular IC50 value.



In Vivo Applications and Considerations

Note: As of the last update, specific in vivo efficacy, pharmacokinetic, and toxicology data for **GNE-1858** have not been publicly disclosed. The following information is based on general considerations for in vivo studies with HPK1 inhibitors and data from other molecules in this class.

Preclinical Models

Syngeneic mouse tumor models are the most relevant for evaluating the in vivo efficacy of immuno-oncology agents like **GNE-1858**, as they utilize mice with a competent immune system. Commonly used models include:

- CT26 (colon carcinoma)
- MC38 (colon adenocarcinoma)
- B16-F10 (melanoma)

Formulation and Dosing

For in vivo administration, **GNE-1858** may be formulated in a vehicle suitable for oral gavage or intraperitoneal injection. A potential formulation could consist of DMSO, PEG300, Tween-80, and saline. However, the optimal formulation and dosing regimen would need to be determined through pharmacokinetic and tolerability studies.

Expected In Vivo Effects

Based on the mechanism of action of HPK1 inhibition, treatment with **GNE-1858** in relevant preclinical models is anticipated to:

- Enhance tumor-infiltrating lymphocyte (TIL) function.
- Increase the production of pro-inflammatory cytokines such as IFN-y and IL-2 within the tumor microenvironment.
- Delay tumor growth, both as a monotherapy and in combination with other immunotherapies like anti-PD-1/PD-L1 checkpoint inhibitors.



Conclusion

GNE-1858 is a potent and selective HPK1 inhibitor that serves as a critical research tool for investigating the role of HPK1 in regulating anti-tumor immunity. The data and protocols presented in this guide provide a foundation for researchers to explore the therapeutic potential of **GNE-1858** and the broader strategy of HPK1 inhibition in immuno-oncology. Further studies are warranted to elucidate the in vivo efficacy, pharmacokinetics, and safety profile of **GNE-1858** to advance its potential clinical translation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. onclive.com [onclive.com]
- 2. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [GNE-1858: A Technical Guide for Immuno-Oncology Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8104000#gne-1858-for-immuno-oncology-research-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com